Biochemical Potency Comparison
In a direct head-to-head comparison using cell-free biochemical assays, P505-15 (PRT062607) inhibits SYK with an IC₅₀ of 1 nM, whereas the active metabolite of fostamatinib (R406) exhibits an IC₅₀ of 41 nM for SYK . This represents a 41-fold greater potency for P505-15 relative to fostamatinib's active moiety. Additionally, P505-15 is 7.7-fold more potent than the second-generation SYK inhibitor entospletinib (GS-9973), which has a reported SYK IC₅₀ of 7.7 nM in cell-free assays . Furthermore, compared to the dual SYK/JAK inhibitor cerdulatinib (PRT062070), which inhibits SYK with an IC₅₀ of 32 nM, P505-15 exhibits a 32-fold improvement in potency .
| Evidence Dimension | Biochemical potency (IC₅₀) against SYK |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | R406 (active metabolite of fostamatinib): 41 nM; Entospletinib (GS-9973): 7.7 nM; Cerdulatinib (PRT062070): 32 nM |
| Quantified Difference | 41-fold more potent than R406; 7.7-fold more potent than entospletinib; 32-fold more potent than cerdulatinib |
| Conditions | Cell-free biochemical assays (FRET-based or radiometric) using purified recombinant SYK kinase |
Why This Matters
Higher potency translates to lower effective concentrations in cellular and in vivo models, reducing the risk of off-target effects and improving the therapeutic window.
